5,7-Dimethoxychromone

Descripción general

Descripción

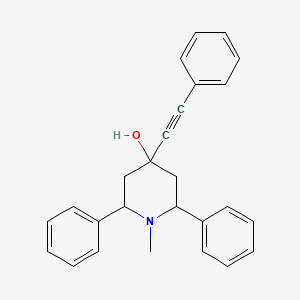

5,7-Dimethoxychromone is a chemical compound with the molecular formula C11H10O4 . It contains a total of 26 bonds, including 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 3 .

Synthesis Analysis

The synthesis of 2-methyl-5,7-dimethoxychromone involves adding 2,4,6-trihydroxy acetyl benzene and dimethyl sulfate in a reaction unit, with 1-5 wt% of a catalyst .Molecular Structure Analysis

The 2D chemical structure image of 5,7-Dimethoxychromone is also called the skeletal formula, which is the standard notation for organic molecules . The molecular weight of 5,7-Dimethoxychromone is 206.19 g/mol.Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

5,7-Dimethoxyflavone (5,7-DMF) has shown significant anti-inflammatory effects. In a study, it demonstrated effects comparable to aspirin in a rat paw edema model. Additionally, it displayed an antiexudative effect on the rat pleurisy model, interfering with leukocyte migration and significantly inhibiting prostaglandin biosynthesis. A mild central nervous system depressant activity was also observed (Panthong et al., 1989).

Pharmacokinetics and Tissue Distribution

A study on the pharmacokinetics and tissue distribution of 5,7-DMF in mice after oral administration revealed its presence in various tissues, including the gut, liver, kidney, and brain. This information is critical in evaluating if the beneficial in vitro effects can be translated in vivo (Bei & An, 2016).

Antidiabetic and Hypolipidemic Effects

5,7-DMF demonstrated notable antidiabetic and hypolipidemic effects in streptozotocin-induced diabetic rats. It significantly reduced blood sugar and glycosylated hemoglobin levels while increasing insulin and hemoglobin content. These findings suggest its potential as a compound for developing new antidiabetic drugs (Xie, Zhang, & Su, 2019).

Chemopreventive Agent

The accumulation and metabolism of 5,7-DMF in the Atlantic killifish indicated high tissue accumulation and limited metabolism compared to its non-methylated analog, chrysin. This suggests its potential as a chemopreventive molecule, particularly in liver, mouth, esophagus, and lung cancer (Tsuji, Winn, & Walle, 2006).

Antioxidant and Cardiovascular Protectant

5,7-DMF exhibits strong antioxidant and cardiovascular protectant properties. Its ability to modulate various physiological processes suggests its potential in developing treatments for cardiovascular diseases and other oxidative stress-related conditions (Bei & An, 2015).

Vasorelaxation Effects

5,7-DMF causes endothelium-dependent relaxation in rat aortic rings, mediated partly by NO-cGMP and cyclooxygenase pathways. It primarily increases K+ efflux and inhibits Ca2+ influx from the extracellular space, providing experimental support for the potential use of Kaempferia parviflora in treating cardiovascular diseases (Tep-areenan, Sawasdee, & Randall, 2010).

Cancer Research

Studies have shown that 5,7-DMF induces apoptosis in human lung cancer A549 cells and modulates the cell cycle in melanoma cell lines, suggesting its potential in cancer treatment and research (Tang Yu-cheng, 2011), (Alesiani et al., 2008).

Propiedades

IUPAC Name |

5,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-7-5-9(14-2)11-8(12)3-4-15-10(11)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYBWRXYZHFNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)C=CO2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495247 | |

| Record name | 5,7-Dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethoxychromone | |

CAS RN |

59887-91-1 | |

| Record name | 5,7-Dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]hexanoic acid](/img/structure/B1658087.png)

![1-ethyl-6-fluoro-7-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B1658089.png)

![4-Acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(piperazin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B1658090.png)

![(2E)-2-[(E)-3-(dimethylamino)prop-2-enylidene]cyclopentan-1-one](/img/structure/B1658092.png)

![(5Z)-5-[1-(4-methylphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658094.png)

![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B1658095.png)

![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B1658101.png)

![(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658108.png)